Meliasenin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

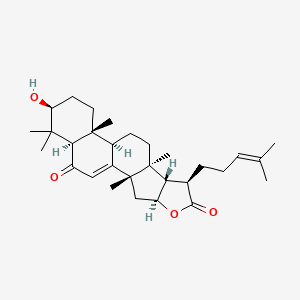

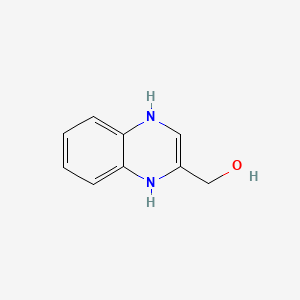

Meliasenin B is an alkaloid with an unprecedented 6/9/6/6 tetracyclic ring system, considered a key intermediate from indole to quinoline alkaloids. It was isolated from Melodinus henryi, showcasing a unique structure elucidated through spectroscopic methods and X-ray diffraction analysis (Feng et al., 2009).

Synthesis Analysis

The synthesis of related compounds, such as melohenine B, involves biomimetic diastereoselective singlet oxygen-mediated oxidative cleavage of the indole C2-C7 bond, starting from eburnamonine. This method enabled the assignment of the absolute configuration of natural products and suggests a potential approach for synthesizing Meliasenin B (Lancefield et al., 2012).

Molecular Structure Analysis

The structure of Meliasenin B, characterized by a complex tetracyclic ring system, was determined through comprehensive spectroscopic techniques and confirmed by X-ray diffraction. This analysis highlighted its novel structure, which is significant for understanding the compound's chemical behavior and potential biological activities (Feng et al., 2009).

Applications De Recherche Scientifique

Cytotoxic Effects on Cancer Cells

A study identified meliasenins, including Meliasenin B, from the fruits of Melia toosendan, and tested their cytotoxicity against U20S human osteosarcoma and MCF-7 human breast cancer cells. Some of these compounds, including Meliasenin B, demonstrated significant cytotoxicity, suggesting potential applications in cancer therapy (Wu et al., 2010).

Isolation and Structural Elucidation

Another study isolated various triterpenoids, including Meliasenin B, from the stem bark of Melia toosendan. The study primarily focused on the isolation and structural elucidation of these compounds, which is essential for understanding their potential pharmacological properties (Zhang et al., 2010).

Determination of Absolute Configurations

Research on the stem bark of Melia toosendan led to the isolation of new triterpenoids, including Meliasenins S–X, and the determination of their absolute configurations at certain carbon atoms. This type of research is vital for understanding the bioactive potential of these compounds (Zhang et al., 2013).

Additional Isolation Studies

Further studies have focused on isolating and identifying compounds like Meliasenin B from various parts of the Melia toosendan plant, such as the fruits, to explore their potential medicinal properties (Hu et al., 2011).

Propriétés

IUPAC Name |

(2S,4S,7R,8S,9S,12R,13R,16S,18R)-16-hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-17(2)9-8-10-18-24-22(34-26(18)33)16-30(7)20-15-21(31)25-27(3,4)23(32)12-13-28(25,5)19(20)11-14-29(24,30)6/h9,15,18-19,22-25,32H,8,10-14,16H2,1-7H3/t18-,19+,22+,23+,24-,25+,28-,29+,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDAIHNVLSQWBW-SQAWLGPQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1C2C(CC3(C2(CCC4C3=CC(=O)C5C4(CCC(C5(C)C)O)C)C)C)OC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@H]1[C@@H]2[C@H](C[C@]3([C@]2(CC[C@H]4C3=CC(=O)[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)OC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Meliasenin B | |

Q & A

Q1: How was Meliasenin B identified in Toosendan Fructus, and what other similar compounds were found?

A2: Researchers used a combination of advanced techniques to isolate and identify Meliasenin B within Toosendan Fructus []. Initially, they employed a rapid screening method utilizing fluorescein diacetate-labeled HepG2 cells and fluorescence automatic microscopy to pinpoint potentially toxic compounds. This led to the identification of five components exhibiting significant toxicity. To further analyze these components, they employed LC-MS(n), a powerful analytical technique that separates and identifies molecules based on their mass-to-charge ratios. This process led to the tentative identification of ten compounds, two of which contained Meliasenin B. Alongside Meliasenin B, two other compounds, Trichilinin D and 1-O-tigloyl-1-O-debenzoylohchinal, were also isolated, characterized, and found to exhibit dose-dependent toxicity towards HepG2 cells []. This suggests that the hepatotoxic effects observed from Toosendan Fructus could be attributed to the synergistic action of multiple compounds, including Meliasenin B.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-cyano-3-hydroxy-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-2-carboxylate](/img/structure/B1174359.png)